1H-Pyrazole-4-carbonitrile
Overview
Description
1H-Pyrazole-4-carbonitrile is an organic compound with the molecular formula C4H3N3. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and a nitrile group at the fourth position. This compound is known for its versatility and is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
1H-Pyrazole-4-carbonitrile, also known as 4-Cyanopyrazole, is a compound that has been studied for its diverse biological applications It’s worth noting that some pyrazole derivatives show potential anticancer and antibacterial activities .
Mode of Action
It’s known that the compound can react with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . This suggests that 4-Cyanopyrazole may interact with its targets through these reactions, leading to changes in the targets’ function.
Biochemical Pathways
The compound’s ability to form new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives suggests that it may affect various biochemical pathways
Result of Action
Some pyrazole derivatives are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities . They also show potential anticancer and antibacterial activities . These effects suggest that 4-Cyanopyrazole may have similar molecular and cellular effects.
Action Environment
It’s worth noting that the compound’s synthesis can be achieved under ambient reaction conditions , suggesting that it may be stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile can be synthesized through several methods. One common method involves the cyclocondensation of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be catalyzed by various catalysts such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and rhodium catalysts . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in water or other green solvents to make the process environmentally friendly .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions (MCRs) due to their efficiency and high yield. These reactions are performed using heterogeneous catalysts like alumina-silica-supported manganese dioxide, which can be recycled and reused . The use of such catalysts not only enhances the reaction rate but also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and other derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxone can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like hydroxylamine hydrochloride and formic acid are used for converting aldehydes to nitriles.
Major Products:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Pyrazole-3-carbonitrile: Similar structure but with the nitrile group at the third position.
- 1H-Pyrazole-5-carbonitrile: Nitrile group at the fifth position.
- 1H-Pyrazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group .
Properties
IUPAC Name |
1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGZBVBZIDWZAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340402 | |
Record name | 4-Cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31108-57-3 | |
Record name | 4-Cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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